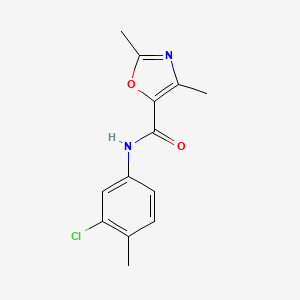

N-(3-氯-4-甲基苯基)-2,4-二甲基恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(3-chloro-4-methylphenyl)-2,4-dimethyloxazole-5-carboxamide”, a related compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was synthesized using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis

The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .科学研究应用

抗肿瘤活性和药代动力学

对米托唑胺及其类似物(例如 CCRG 81045)等化合物的研究揭示了对包括白血病和黑色素瘤在内的多种癌症的显着抗肿瘤活性。这些化合物经过代谢活化形成可以烷化 DNA 的代谢物,从而产生抗肿瘤作用。还进行了药代动力学研究以了解这些化合物的吸收、分布、代谢和排泄 (ADME),这对于优化其治疗效果和安全性至关重要 (Stevens 等人,1987)。

酶抑制

酶抑制剂的研究是化学研究的另一个关键领域。已经评估了来氟米特及其代谢物抑制二氢乳清酸脱氢酶(一种参与嘧啶合成的酶)的能力。这种抑制作用对免疫抑制和抗风湿作用有影响,突出了化合物在治疗应用中的潜力 (Knecht 和 Löffler,1998)。

新型化合物的合成

合成具有潜在生物活性的新化学实体是药物化学的一个基本方面。研究重点是创造新型化合物,例如异恶唑和吡唑衍生物,探索它们作为抗菌、抗癌或抗炎剂的潜力。这些努力有助于扩大药物发现和开发的化学库 (Yu 等人,2009)。

作用机制

Target of Action

It is suggested that the compound may interact with key enzymes or proteins involved in the growth and development of certain plant species .

Mode of Action

The compound’s mode of action involves the disruption of photosynthesis . It is suggested that the compound interferes with the photosynthetic process, leading to a decrease in the plant’s ability to produce energy and essential biomolecules . This results in the inhibition of plant growth and eventually leads to plant death .

Biochemical Pathways

The compound affects the photosynthetic pathway, a crucial biochemical pathway in plants . By inhibiting photosynthesis, the compound disrupts the plant’s ability to convert light energy into chemical energy, which is essential for the synthesis of carbohydrates and other organic compounds . The downstream effects include a decrease in the plant’s growth rate and eventual death due to energy deprivation .

Result of Action

The result of the compound’s action is the inhibition of plant growth and eventual plant death . By disrupting photosynthesis, the compound deprives the plant of the energy and essential biomolecules it needs to grow . This leads to a decrease in the plant’s growth rate and eventually results in plant death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the plant’s age, with older plants showing increased tolerance to the compound . Additionally, environmental conditions such as light intensity and temperature could potentially influence the compound’s stability and efficacy .

属性

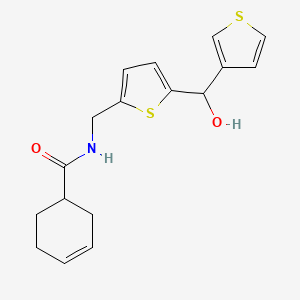

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-7-4-5-10(6-11(7)14)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWAMTFKXWTGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(O2)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2988092.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2988093.png)

![7-Fluoro-2-methyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988095.png)

![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988099.png)

![N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2988108.png)

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)

![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)